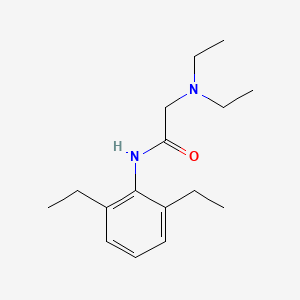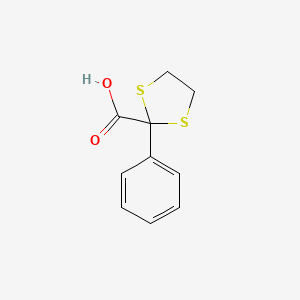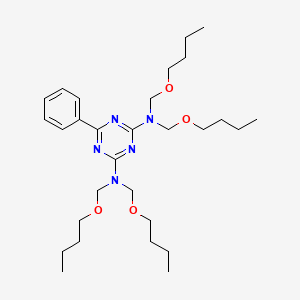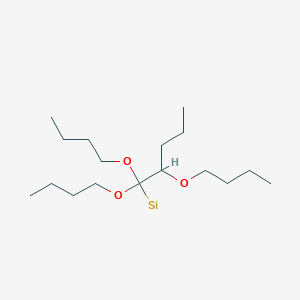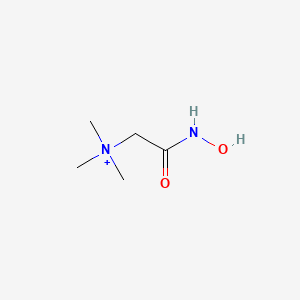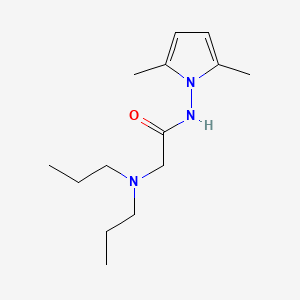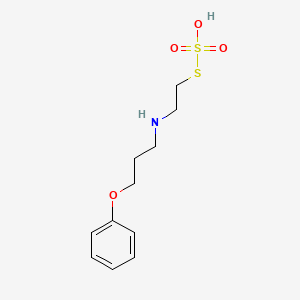
1,7-Dichlorophenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dichlorophenazine: is a chemical compound belonging to the phenazine family, characterized by the presence of two chlorine atoms at the 1 and 7 positions on the phenazine ring. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,7-Dichlorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chlorobenzoquinone under oxidative conditions. This method typically requires the use of an oxidizing agent such as ferric chloride or potassium ferricyanide .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,7-Dichlorophenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,7-dioxide.
Reduction: Reduction reactions can yield phenazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenazine-1,7-dioxide.
Reduction: Various phenazine derivatives.
Substitution: Substituted phenazine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,7-Dichlorophenazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,7-Dichlorophenazine involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells. Additionally, it can generate reactive oxygen species, causing oxidative damage to cellular structures .
Vergleich Mit ähnlichen Verbindungen
Phenazine: The parent compound of 1,7-Dichlorophenazine, known for its broad spectrum of biological activities.
1,6-Dichlorophenazine: Similar to this compound but with chlorine atoms at the 1 and 6 positions.
Phenazine-1-carboxylic acid: A phenazine derivative with potent antimicrobial properties.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with biological targets compared to other phenazine derivatives .
Eigenschaften
CAS-Nummer |
13860-52-1 |
|---|---|
Molekularformel |
C12H6Cl2N2 |
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
1,7-dichlorophenazine |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H |
InChI-Schlüssel |
LTQDHBYUJITEKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C=CC(=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


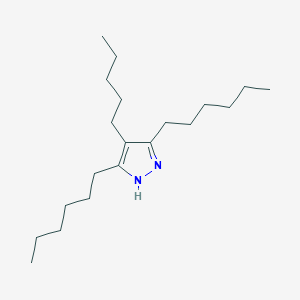
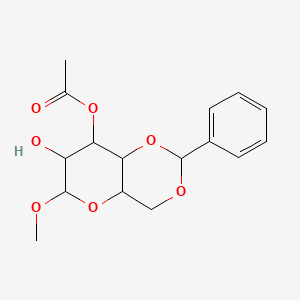
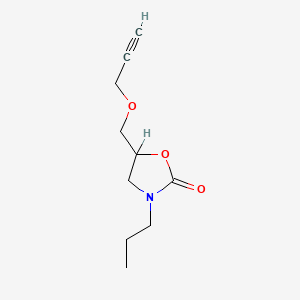
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)

